molecular formula C15H12N2O2 B2768460 2-(4-Methoxyphenoxy)quinoxaline CAS No. 338394-64-2

2-(4-Methoxyphenoxy)quinoxaline

Cat. No.: B2768460
CAS No.: 338394-64-2
M. Wt: 252.273
InChI Key: MPMDGQXGJAVQKP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-methoxyphenoxy group

Mechanism of Action

Target of Action

Quinoxaline derivatives have been known to target dihydrofolate reductase in both humans and yeast . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Quinoxaline derivatives have been reported to interact with their targets through nucleophilic addition and host–guest type complex formation . The compound may interact with its targets, leading to changes in their function and subsequent downstream effects.

Biochemical Pathways

Quinoxaline derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiviral effects . These activities suggest that the compound may exert its effects at both the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)quinoxaline typically involves a nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-chloroquinoxaline with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoxaline derivative with a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring and the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Hydroxyquinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-Methoxyphenoxy)quinoxaline has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as dyes and fluorescent materials.

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)quinoxaline can be compared with other quinoxaline derivatives and related heterocyclic compounds:

    Quinoxaline: The parent compound, which lacks the methoxyphenoxy substitution.

    Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.

    Phthalazine: Another nitrogen-containing heterocycle with distinct structural features.

    Cinnoline: A benzodiazine with a different ring fusion pattern.

Uniqueness

The presence of the 4-methoxyphenoxy group in this compound imparts unique electronic and steric properties, potentially enhancing its biological activity and making it a valuable scaffold for drug discovery and materials science .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for ongoing research and development.

Biological Activity

2-(4-Methoxyphenoxy)quinoxaline is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, summarizing findings from various studies that highlight its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Core Structure : Quinoxaline
  • Substituents : A methoxyphenyl group attached via an ether linkage to the quinoxaline nucleus.

This structural configuration is significant as it influences the compound's biological activity through interactions with various biological targets.

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. Studies indicate that this compound exhibits notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.25 - 1 mg/L
VRE0.25 - 2 mg/L
Other quinoxaline derivativesVarious strainsRanging from 0.39 to 8 mg/L

These results suggest that the methoxy group enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Research has also explored the antiviral potential of quinoxaline derivatives, including this compound. The compound has been evaluated for its efficacy against viruses such as HIV and Herpes simplex virus.

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirusIC50 (µg/mL)
This compoundHerpes Simplex Virus20
HIV>100

The antiviral activity observed indicates that the compound may interfere with viral replication processes, potentially through inhibition of viral enzymes .

Anticancer Activity

The anticancer properties of quinoxalines have garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines, treatment with this compound resulted in:

  • Cell Line : MCF-7 (breast cancer)
  • Concentration : IC50 = 15 µM
  • Mechanism : Induction of oxidative stress leading to apoptosis.

This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often influenced by their structural features. The presence of electron-donating groups, such as methoxy groups, has been correlated with enhanced activity against various pathogens.

Key Findings in SAR Analysis:

  • Methoxy Group : Increases lipophilicity and enhances membrane penetration.
  • Ether Linkage : Facilitates interaction with biological targets.
  • Substituent Positioning : Affects binding affinity and specificity .

Properties

IUPAC Name

2-(4-methoxyphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDGQXGJAVQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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